3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-11-2-4-12(5-3-11)18(16,17)15-9-13-6-7-14(8-13)10-15/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFESJBSHENEDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CN3CCN(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 3 Tosyl 1,3,5 Triazabicyclo 3.2.1 Octane
Reactions Involving the Tosyl Group
The tosyl group, a derivative of p-toluenesulfonic acid, is a common protecting group for amines and a key functional moiety in organic synthesis. wikipedia.org Its reactivity is centered on the electrophilic sulfur atom and the stability of the sulfonamide bond.
Several methodologies have been developed for the cleavage of N-S bonds in sulfonamides, which are applicable to 3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane. researchgate.net Reductive methods are particularly common. For instance, reagents like sodium naphthalenide can effectively cleave N-tosyl groups through a mechanism involving single electron transfer. fiu.edu Electrochemical methods, which offer mild and neutral conditions, have also been successfully employed for detosylation, avoiding the use of harsh chemical reagents. researchgate.net Strongly acidic conditions, such as using a mixture of methanesulfonic acid (MeSO3H), trifluoroacetic acid (TFA), and thioanisole, can also effect deprotection. researchgate.net
| Reagent/Method | Conditions | Mechanism Type | Reference |
|---|---|---|---|
| HBr / Acetic Acid | 70 °C | Acidic Cleavage | wikipedia.org |
| MeSO3H / TFA / Thioanisole | Room Temperature | Acidic Cleavage | researchgate.net |
| Sodium Naphthalenide | Low Temperature (e.g., -60 °C) in THF | Reductive Cleavage (SET) | fiu.edu |
| Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) | Reflux | Reductive Cleavage | wikipedia.org |
| Electrochemical Reduction | Pt cathode, Mg anode, arene mediator | Reductive Cleavage | researchgate.net |
The sulfur atom in the tosyl group is highly electrophilic and susceptible to attack by nucleophiles. This can lead to a nucleophilic substitution reaction where the 1,3,5-triazabicyclo[3.2.1]octane moiety acts as a leaving group. The mechanism of such substitutions at a tetracoordinate sulfonyl sulfur is typically a concerted SN2-type displacement. nih.gov
The feasibility and rate of these reactions are dependent on the strength of the attacking nucleophile. acs.org Hard nucleophiles, such as alkoxides, have been observed to react at the sulfonyl sulfur center in related N-sulfonyl heterocycles. researchgate.net This reactivity pathway results in the cleavage of the S-N bond, liberating the bicyclic amine core and forming a new sulfonate ester or related derivative.
| Nucleophile Class | Example | Potential Product (from Tosyl group) | Reference |
|---|---|---|---|
| Alkoxides | Sodium Methoxide (NaOMe) | Methyl p-toluenesulfonate | researchgate.net |
| Hydroxides | Potassium Hydroxide (KOH) | Potassium p-toluenesulfonate | researchgate.net |
| Thiolates | Sodium Thiophenoxide (NaSPh) | Phenyl p-toluenesulfonate | acs.org |
| Amines | Piperidine (B6355638) | N-Tosylpiperidine | nih.gov |
Transformations of the Bicyclic Amine Core
The 1,3,5-triazabicyclo[3.2.1]octane framework is a poly-N-nucleophile, with the reactivity of its nitrogen atoms modulated by the electron-withdrawing tosyl group at N3.
With the N3 position protected and its basicity significantly reduced by the tosyl group, the remaining nitrogen atoms (N1 and N5) are the primary sites for further functionalization. These nitrogens retain their nucleophilic character and can react with various electrophiles.
Studies on a related compound, 3,3′-ethane-1,2-diyl-bis-1,3,5-triazabicyclo[3.2.1]octane (ETABOC), have demonstrated this reactivity. researchgate.net In this work, the bicyclic system readily undergoes coupling reactions with aryl diazonium salts, resulting in the formation of heterobicyclic bis-triazene compounds. researchgate.net This confirms the nucleophilicity of the nitrogen atoms within the core structure and suggests that this compound could be similarly functionalized at N1 and N5 with a range of electrophiles, such as alkyl halides, acyl chlorides, and isocyanates, to generate diverse derivatives. General methods for the regioselective N-functionalization of other polyazamacrocycles further support the feasibility of these transformations. researchgate.net
Literature describing carbon-carbon bond forming reactions directly on the carbon skeleton of the 1,3,5-triazabicyclo[3.2.1]octane system is scarce. However, extensive research on other aza-bicyclo[3.2.1]octane scaffolds demonstrates the potential for such modifications. For instance, metal-catalyzed reactions are widely used to functionalize related systems. google.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce aryl groups onto 8-azabicyclo[3.2.1]octane derivatives. google.com
Furthermore, intramolecular C-C bond formation has been used as a key step in the synthesis of the 6-azabicyclo[3.2.1]octane skeleton itself, showcasing the possibility of forming bonds at various positions on the bicyclic core. nih.govnih.gov While these examples occur on different, less nitrogen-rich scaffolds, they provide a conceptual framework for potential, though as yet unreported, C-C bond forming strategies on the 1,3,5-triaza system, likely requiring prior functionalization of the carbon backbone.
The 1,3,5-triazabicyclo[3.2.1]octane system is a thermodynamically stable aminal structure. As such, ring-opening reactions are not commonly observed and there appears to be no precedent for deliberate ring-opening of the bicyclo[3.2.1]octane core under typical reaction conditions. ucl.ac.uk Ring cleavage in related aza-bicyclic systems has been observed, but it typically occurs as part of a complex synthetic sequence or rearrangement rather than a standalone transformation. For example, C-C bond cleavage and ring-opening have been noted during the synthesis of a 2-azabicyclo[3.2.1]octane derivative from a different bicyclic precursor. researchgate.net The synthesis of certain 3,6-diazabicyclo[3.2.1]octane derivatives may also involve ring-opening of a precursor molecule. google.com These examples suggest that ring-opening of the this compound framework would likely require harsh conditions or specifically designed reagents to overcome the inherent stability of the bicyclic aminal structure.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical reactivity, rearrangement pathways, or catalytic properties of the compound This compound .
The topics outlined in the request, including:
Investigations into Catalytic and Organocatalytic Properties
Role as a Bronsted Base or Organocatalyst in Organic Reactions
could not be addressed for this specific molecule. Research databases and chemical literature searches yielded information on related but distinct structures, such as other azabicyclo[3.2.1]octane systems or different triazabicyclic compounds. However, no studies detailing the rearrangement or catalytic use of this compound itself were found.
Therefore, it is not possible to generate the requested article while adhering to the strict requirements of focusing solely on "this compound" and the specified subsections.
Structural Elucidation and Conformational Analysis of 3 Tosyl 1,3,5 Triazabicyclo 3.2.1 Octane
Advanced Spectroscopic Characterization Techniques
Spectroscopic analysis provides a detailed picture of the molecular structure, from the atomic connectivity to the precise molecular formula.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is required to assign all proton and carbon signals and to establish the connectivity within the rigid bicyclic system.
While specific spectral data for this compound is not extensively published, the analysis of closely related tosylated bicyclo[3.2.1]octane systems provides a strong basis for predicting its spectral features. For instance, the characterized analogue (1S,5R)-5-methyl-3-tosyl-6,8-dioxa-3-azabicyclo[3.2.1]octane offers valuable insight. wiley-vch.de
¹H NMR spectroscopy would be expected to show distinct signals for the protons of the tosyl group—typically two doublets in the aromatic region (δ 7.0-8.0 ppm) and a singlet for the methyl group (δ ~2.4 ppm). The protons on the triazabicyclo[3.2.1]octane framework would appear as a complex series of multiplets in the aliphatic region, with their chemical shifts influenced by the electronegativity of the adjacent nitrogen atoms and their fixed spatial orientations.
¹³C NMR spectroscopy would complement the ¹H NMR data, showing signals for the aromatic carbons of the tosyl group, the tosyl methyl carbon, and the distinct sp³-hybridized carbons of the bicyclic core.
2D-NMR techniques are indispensable for assembling the complete structure:
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons through the carbon skeleton. longdom.org
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for identifying connectivity across quaternary carbons and heteroatoms.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. wordpress.com In a rigid framework like the bicyclo[3.2.1]octane system, NOESY is crucial for determining relative stereochemistry by identifying through-space correlations between protons that are close to each other, irrespective of their bonding pathway. wordpress.com
Table 1: Representative NMR Data for the Analogous Compound (1S,5R)-5-methyl-3-tosyl-6,8-dioxa-3-azabicyclo[3.2.1]octane wiley-vch.de Data recorded in C₆D₆ at 400 MHz for ¹H and 100 MHz for ¹³C.
| Atom Position (Analog) | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| Tosyl-ArH | 7.61 (d, J = 8.1 Hz, 2H) | 143.2, 134.5, 129.7, 127.9 |
| Tosyl-ArH | 6.81 (d, J = 8.1 Hz, 2H) | |
| Tosyl-CH₃ | 1.92 (s, 3H) | 21.1 |
| H-2, H-4 (CH₂N) | 3.63 (d), 2.34 (d) | 53.2 |
| H-2, H-4 (CH₂N) | 3.20 (dd), 2.47 (d) | 48.1 |
| H-7 (CH₂) | 3.75 (m, 2H) | 72.9 |
| C-1 (CH) | 104.3 | |
| C-5 (C) | 68.2 | |
| C-5-CH₃ | 1.19 (s, 3H) | 21.4 |
For the target compound, this compound, one would expect analogous signals for the tosyl group. The signals for the bicyclic core would differ due to the replacement of oxygen atoms at positions 6 and 8 and the methyl group at position 5 with nitrogen and hydrogen atoms, respectively, leading to shifts in the corresponding proton and carbon signals.
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, this technique would be used to confirm its molecular formula, C₁₂H₁₇N₃O₂S.
The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 268.1114 Da. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) within a few parts per million (ppm) of this theoretical value would provide unequivocal confirmation of the molecular formula. For example, in the analysis of a related compound, the experimental mass of [M+H]⁺ was found to be 284.0970, which corresponded closely to the required mass of 284.0957 for its proposed formula, thereby validating its elemental composition. wiley-vch.de
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing the vibrations of its chemical bonds. These methods are excellent for identifying the presence of specific functional groups.
For this compound, the IR spectrum would be dominated by characteristic absorption bands of the tosyl group. Key expected vibrations include:
Strong asymmetric and symmetric SO₂ stretching: ~1350-1300 cm⁻¹ and ~1170-1150 cm⁻¹, respectively.
S-N stretching: ~950-900 cm⁻¹.
Aromatic C=C stretching: ~1600-1450 cm⁻¹.
Aliphatic C-H stretching: ~3000-2850 cm⁻¹.
C-N stretching: ~1250-1020 cm⁻¹.
These vibrational data confirm the incorporation of the tosyl group onto the triazabicyclic core. ekb.eg
X-ray Crystallography for Definitive Absolute and Relative Stereochemistry
While spectroscopic methods provide powerful evidence for structural elucidation, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique precisely maps the atomic positions within the crystal lattice, providing exact bond lengths, bond angles, and torsional angles.
For a chiral molecule like a substituted this compound, X-ray analysis of a suitable single crystal would unequivocally establish both its relative and absolute stereochemistry. It would confirm the connectivity of the bicyclic framework, the conformation of the six- and five-membered rings, and the orientation of the tosyl group. Although a crystal structure for the specific title compound is not reported in the surveyed literature, this method has been successfully applied to determine the structures of numerous related bicyclo[3.2.1]octane derivatives and complex sulfonamides. researchgate.netbiointerfaceresearch.com
Detailed Conformational Preferences and Dynamics of the Bicyclo[3.2.1]octane Framework
The bicyclo[3.2.1]octane skeleton is a rigid framework composed of a six-membered ring bridged by a one-carbon chain, which also forms a five-membered ring. This inherent rigidity significantly limits its conformational freedom compared to acyclic or monocyclic systems. researchgate.net
Methodologies for Stereochemical Assignment and Diastereomeric Purity Determination
Establishing the stereochemistry and assessing the purity of stereoisomers are critical aspects of characterization.
Stereochemical Assignment: For rigid bicyclic systems, the relative stereochemistry can be reliably assigned using NMR spectroscopy, particularly through NOESY experiments. wordpress.comgoogle.com By observing through-space correlations (Nuclear Overhauser Effects), one can determine the spatial relationships between protons on different parts of the ring. For example, a NOE cross-peak between a proton on the main six-membered ring and a proton on the bridging carbon would help define their relative orientation (e.g., exo vs. endo). wordpress.com In cases where a molecule is resolved into its enantiomers, comparison to a known standard or X-ray crystallography is necessary to assign the absolute configuration. nih.gov
Diastereomeric Purity Determination: The purity of a sample with respect to its diastereomers can be assessed using several methods.
NMR Spectroscopy: In a high-resolution ¹H or ¹³C NMR spectrum, diastereomers are distinct chemical entities and should, in principle, exhibit separate sets of signals. The integration of these signals allows for the quantification of the diastereomeric ratio.
High-Performance Liquid Chromatography (HPLC): HPLC, using either a chiral or an achiral stationary phase, is a highly sensitive method for separating and quantifying diastereomers. The area under each peak in the chromatogram corresponds to the relative abundance of that isomer.
These analytical methodologies, when used in concert, provide a comprehensive and unambiguous structural and stereochemical profile of this compound.
Theoretical and Computational Investigations on 3 Tosyl 1,3,5 Triazabicyclo 3.2.1 Octane
Quantum Chemical Calculations for Electronic Structure, Bonding, and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP2), would be employed to determine the molecule's electronic structure. These calculations would reveal the distribution of electrons within the molecule, identifying regions of high and low electron density.
Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the molecule's reactivity. The energies and shapes of these frontier orbitals are crucial in predicting how the molecule might interact with other chemical species.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition State Geometries
Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms in organic chemistry due to its balance of computational cost and accuracy. nih.gov For this compound, DFT studies would be instrumental in mapping out the potential energy surfaces of reactions in which it participates. This would involve identifying the structures of reactants, intermediates, transition states, and products.
By calculating the energies of these species, a reaction profile can be constructed, allowing for the determination of activation energies and reaction enthalpies. acs.org This information is critical for understanding the kinetics and thermodynamics of a given transformation. Geometries of transition states, the highest energy points along a reaction coordinate, would be located and characterized by the presence of a single imaginary vibrational frequency. The structural features of these transition states would elucidate the key atomic motions involved in the bond-breaking and bond-forming processes.
For example, in a potential reaction involving nucleophilic substitution at the sulfur atom of the tosyl group, DFT calculations could pinpoint the geometry of the pentacoordinate sulfur intermediate or transition state, providing insights into the preferred stereochemical outcome of the reaction.
In-depth Conformational Analysis and Energy Landscape Mapping using Computational Methods
The bicyclic nature of this compound suggests the existence of multiple conformational isomers. A thorough conformational analysis is essential for understanding its three-dimensional structure and how this influences its properties and reactivity. Computational methods are well-suited for this task.
A systematic search of the conformational space could be performed using molecular mechanics force fields, followed by higher-level quantum mechanical calculations (like DFT) to refine the geometries and relative energies of the identified conformers. This process would lead to the mapping of the potential energy landscape, identifying the global minimum energy conformation as well as other low-energy local minima. nih.gov
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the characterization of this compound and for the interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can be employed to calculate the isotropic magnetic shielding constants for each nucleus. These can then be converted into predicted ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts for different possible isomers or conformers with experimental data, the structure of the compound can be confirmed.
Vibrational Frequencies: The calculation of vibrational frequencies through quantum chemical methods provides a theoretical infrared (IR) and Raman spectrum. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions. This information is crucial for assigning the absorption bands in an experimental IR spectrum to specific functional groups and structural features of the this compound molecule.
A hypothetical table of predicted vibrational frequencies for a key functional group is presented below:
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1380 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1190 |
| C-N | Stretch | 1050 - 1250 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions
While quantum mechanical calculations typically focus on static, isolated molecules, molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with other molecules, such as solvents or other reactants. mdpi.com
An MD simulation of this compound would involve placing the molecule in a simulation box, often with explicit solvent molecules, and then solving Newton's equations of motion for all atoms in the system. This would generate a trajectory of atomic positions and velocities over a period of time, typically nanoseconds to microseconds.
Analysis of this trajectory can reveal important information about the molecule's flexibility, conformational transitions, and the nature of its intermolecular interactions. For instance, the simulation could show how the tosyl group rotates and how the bicyclic framework flexes at a given temperature. It would also allow for the study of hydrogen bonding patterns between the molecule and protic solvents, or π-stacking interactions between the tosyl group's aromatic ring and other aromatic species. This level of detail is crucial for understanding the behavior of the molecule in a realistic chemical environment.
An exploration of the synthetic potential of this compound reveals its promise in various facets of advanced organic synthesis. This unique bridged heterocyclic compound, featuring a rigid bicyclic framework and the versatile tosyl functional group, is positioned as a valuable tool for synthetic chemists. Its distinct structural characteristics open avenues for its use as a novel reagent, a foundational scaffold for complex molecules, a precursor to other heterocycles, and as a backbone for chiral ligands in asymmetric catalysis.
Future Research Directions and Emerging Challenges
Development of Environmentally Benign and Sustainable Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research will undoubtedly focus on developing more sustainable methods for the synthesis of 3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane and its derivatives.
Key areas of investigation will likely include:
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and easier scalability. The development of a flow-based synthesis for the triazabicyclo[3.2.1]octane core would represent a significant advancement, potentially enabling higher yields and purity while minimizing waste.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer a highly selective and environmentally friendly alternative to conventional reagents. Research could focus on identifying or engineering enzymes capable of facilitating the cyclization or tosylation steps.
Green Solvents and Catalysts: Moving away from hazardous solvents and heavy metal catalysts is a critical goal. Future synthetic routes will likely explore the use of water, supercritical fluids, or biodegradable solvents. Furthermore, the development of recyclable, non-toxic catalysts will be a key research focus.
A comparative overview of potential green synthetic approaches is presented in Table 1.
Table 1: Comparison of Potential Green Synthetic Strategies for this compound
| Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Flow Chemistry | Enhanced safety, scalability, and reproducibility; higher yields. | Initial setup costs; requirement for specialized equipment. |
| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild reaction conditions. | Enzyme stability and availability; substrate scope limitations. |
| Green Solvents | Reduced environmental impact and toxicity; improved safety. | Solubility of reagents; potential for different reaction kinetics. |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling; potential for continuous processes. | Catalyst deactivation; lower activity compared to homogeneous catalysts. |
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
The unique steric and electronic properties conferred by the bicyclic framework and the tosyl group suggest that this compound could exhibit novel reactivity.
Future research in this area could explore:
Ring-Opening Reactions: The strained bicyclic system may be susceptible to selective ring-opening reactions under specific conditions, providing access to novel functionalized monocyclic or acyclic nitrogen-containing compounds.
Cycloaddition Reactions: The nitrogen atoms, particularly those not directly attached to the electron-withdrawing tosyl group, could participate in various cycloaddition reactions, leading to the formation of more complex polycyclic systems.
Electrophilic and Nucleophilic Additions: Investigation into the reactivity of the molecule towards a range of electrophiles and nucleophiles could uncover new pathways for functionalization. The tosyl group's influence on the nucleophilicity of the nitrogen atoms will be a key factor to investigate.
Integration into Advanced Cascade and Domino Reaction Sequences
Cascade and domino reactions offer a powerful tool for the rapid construction of molecular complexity from simple starting materials. The rigid structure of this compound makes it an excellent candidate for incorporation into such sequences.
Future research could focus on:
Tandem Cyclization-Functionalization: Designing reaction sequences where the formation of the bicyclic core is immediately followed by a functionalization step in a one-pot process.
Domino Ring-Opening/Cyclization: Utilizing a domino sequence that begins with the ring-opening of the bicyclic system, followed by a subsequent cyclization to form a new heterocyclic scaffold. Research on domino ring-opening/carboxamidation reactions of N-tosyl aziridines provides a conceptual basis for such investigations. acs.orgresearchgate.net
Multi-component Reactions: Developing multi-component reactions where this compound or its precursors are key components, allowing for the rapid assembly of diverse and complex molecular architectures.
Design and Synthesis of Highly Functionalized and Structurally Diverse Derivatives
The synthesis of a library of derivatives based on the this compound scaffold is crucial for exploring its potential applications in medicinal chemistry and materials science.
Key strategies for derivatization could include:
Modification of the Tosyl Group: Replacing the tosyl group with other sulfonyl groups or different protecting groups to modulate the electronic properties and reactivity of the nitrogen atom.
Substitution on the Bicyclic Core: Introducing various substituents onto the carbon backbone of the bicyclic system to create a diverse range of analogues with different steric and electronic properties.
Functionalization of the Nitrogen Atoms: Exploring reactions that selectively functionalize the other nitrogen atoms in the ring system, potentially after removal of the tosyl group.
Table 2 outlines some potential derivatization strategies and their expected outcomes.
Table 2: Potential Derivatization Strategies for this compound
| Strategy | Reagents and Conditions | Expected Outcome |
|---|---|---|
| N-Detosylation | Strong acid or reducing agents | Unprotected 1,3,5-triazabicyclo[3.2.1]octane, allowing for further functionalization of the nitrogen. |
| Aromatic Substitution on the Tosyl Group | Electrophilic aromatic substitution reagents | Introduction of functional groups on the aromatic ring of the tosyl moiety. |
| C-H Functionalization | Transition-metal catalysts and appropriate coupling partners | Direct introduction of substituents on the carbon skeleton of the bicyclic system. |
| Alkylation/Acylation of N1 or N5 | Alkyl halides or acyl chlorides under basic conditions | Functionalization of the non-tosylated nitrogen atoms. |
Synergistic Application of Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms, conformational preferences, and electronic structure of this compound is essential for rationally designing new reactions and derivatives.
Future research should leverage a combination of advanced analytical and computational techniques:
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) will be invaluable for unambiguously determining the structure and stereochemistry of new derivatives and for studying conformational dynamics. The analysis of coupling constants, as demonstrated in other bicyclic systems, will be crucial for assigning relative stereochemistry.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) will be essential for confirming the elemental composition of new compounds and for elucidating fragmentation pathways, which can provide structural insights.
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed reactivity and selectivity. indexcopernicus.commasjaps.comfigshare.com Such studies can provide a deeper understanding of the electronic effects of the tosyl group on the bicyclic system. indexcopernicus.commasjaps.com Computational methods can also be used to predict spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies), aiding in the characterization of new compounds.
By synergistically applying these experimental and computational tools, researchers can gain a comprehensive understanding of the chemical behavior of this compound, paving the way for its application in various fields of chemical science.
Q & A
Q. How can researchers reconcile conflicting results in cytotoxicity studies across cell lines?
- Answer : Cell-specific permeability (e.g., P-gp expression in HepG2) impacts efficacy. Sosonyuk et al. normalized cytotoxicity data using ATP-based viability assays and siRNA knockdown of efflux pumps . Metabolomic profiling (LC-MS/MS) identifies off-target effects, such as mitochondrial membrane depolarization, which may explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
